molecular formula C20H17N B3358001 Benzylamine, N-(diphenylmethylene)- CAS No. 7699-79-8

Benzylamine, N-(diphenylmethylene)-

Cat. No.: B3358001
CAS No.: 7699-79-8
M. Wt: 271.4 g/mol
InChI Key: SLKCGEBEEBTUFE-UHFFFAOYSA-N
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Description

Benzylamine, N-(diphenylmethylene)- (CAS RN: 7699-79-8), also known as N-Benzyl-1,1-diphenylmethanimine, is a Schiff base derivative with the molecular formula C₂₀H₁₇N and an average molecular mass of 271.363 g/mol . Structurally, it consists of a benzylamine moiety (C₆H₅CH₂NH₂) in which the amino group is protected by a diphenylmethylene group (C₆H₅)₂C=N–. This compound is widely utilized as a protecting group in organic synthesis, particularly for amines, due to its stability under basic and nucleophilic conditions .

Properties

IUPAC Name

N-benzyl-1,1-diphenylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N/c1-4-10-17(11-5-1)16-21-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKCGEBEEBTUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80302958
Record name Benzylamine, N-(diphenylmethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80302958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7699-79-8
Record name Benzylamine, N-(diphenylmethylene)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155495
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzylamine, N-(diphenylmethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80302958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzylamine, N-(diphenylmethylene)- can be synthesized through several methods. One common approach involves the reaction of benzylamine with benzophenone under acidic conditions to form the desired product . The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of Benzylamine, N-(diphenylmethylene)- often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also incorporate advanced purification techniques, such as distillation and recrystallization, to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Benzylamine, N-(diphenylmethylene)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Benzylamine, N-(diphenylmethylene)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate conversion . The pathways involved in its mechanism of action often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Benzylamine, N-(diphenylmethylene)- and related compounds:

Compound Name Molecular Formula Key Structural Features Applications/Properties Reference
Benzylamine, N-(diphenylmethylene)- C₂₀H₁₇N Diphenylmethylene-protected benzylamine Amine protection in peptide synthesis
N-(Diphenylmethylene)glycine tert-butyl ester C₁₉H₂₁NO₂ Glycine derivative with diphenylmethylene group Enantioselective alkylation (high ee >90%)
N-(Diphenylmethylene)aminoacetonitrile C₁₅H₁₂N₂ Acetonitrile-substituted diphenylmethylene amine Hazardous (劇物 III); used in alkylation
N-Benzylidenebenzylamine C₁₄H₁₃N Benzylidene group (C₆H₅CH=N–) Intermediate in imine synthesis
Diphenylamine C₁₂H₁₁N Two phenyl groups directly bonded to NH Antioxidant, stabilizer in polymers

Reactivity and Stability

  • The diphenylmethylene group in the target compound provides enhanced steric protection compared to N-benzylidenebenzylamine , which has a less bulky benzylidene group (C₆H₅CH=N–). This steric bulk reduces susceptibility to hydrolysis and nucleophilic attack .
  • Diphenylamine lacks the imine bond, making it less reactive toward electrophiles but more prone to oxidation, necessitating stabilization additives in industrial applications .

Physicochemical Properties

  • Basicity: The pKa of benzylamine (9.35) is significantly higher than that of aniline (4.6) due to the lack of conjugation between the amino group and the benzene ring . Introducing the diphenylmethylene group likely reduces basicity further by delocalizing the lone pair on nitrogen into the imine bond.
  • LogD (Octanol/Water Partition Coefficient): Benzylamine derivatives exhibit altered hydrophobicity depending on substitution. For instance, N-(4-aminomethyl-phenyl)-2-hydroxy-benzamide (a benzylamine analog) has optimized logD values for binding to KLK6 enzymes, whereas diphenylmethylene-protected analogs may show increased lipophilicity .

Biological Activity

Benzylamine, N-(diphenylmethylene)- (C20H17N), is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its anticancer properties, antimicrobial effects, and mutagenic potential, supported by relevant case studies and research findings.

1. Anticancer Activity

Recent studies have indicated that compounds related to benzylamine, particularly those with diphenylmethylene moieties, exhibit significant anticancer properties. For instance, a study on a closely related compound demonstrated its ability to induce apoptosis in HepG2 liver cancer cells. The mechanism involved the activation of apoptotic markers such as p53 and Bax while downregulating the antiapoptotic marker Bcl-2. This led to cell cycle arrest at the G1 phase and increased early and late apoptosis rates from 0.7% in untreated cells to 44.8% in treated cells .

Table 1: Apoptotic Effects of Related Compounds

CompoundIC50 (µM)Early Apoptosis (%)Late Apoptosis (%)G1 Phase Arrest (%)
Compound 65.0301464.2
Control-0.7050.7

2. Antimicrobial Activity

Benzylamine derivatives have also been evaluated for their antimicrobial properties. A study focusing on various synthesized benzophenone imines, which include benzylamine derivatives, showed significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The highest activity was recorded against E. coli, with growth inhibition zones measuring up to 24 mm .

Table 2: Antimicrobial Activity of Benzylamine Derivatives

CompoundBacterial StrainInhibition Zone (mm)
Benzophenone imine 1E. coli24 ± 1.0
Benzophenone imine 2Staphylococcus aureus20.3 ± 1.52
Benzophenone imine 3Bacillus subtilis18 ± 0.5

3. Mutagenic Potential

The mutagenic potential of benzylating agents has been a subject of investigation due to their implications in carcinogenesis. Unsymmetrically substituted N-nitrosomethylbenzylamine has been identified as an oesophageal carcinogen with both methylating and benzylating properties. Studies revealed that these compounds were direct-acting mutagens in Salmonella typhimurium, indicating that benzylation can lead to significant biological consequences .

Table 3: Mutagenicity of N-Nitroso Compounds

CompoundMutagenicity (TA98)Mutagenicity (TA1535)
N-nitrosobenzylureaPositivePositive
N-nitroso-alpha-acetoxybenzylaminePositiveLess pronounced

4. Case Studies and Research Findings

Several research studies have provided insights into the biological activities of benzylamine derivatives:

  • A study published in the Pakistani Journal of Pharmaceutical Sciences highlighted the antibacterial efficacy of synthesized benzophenone imines, emphasizing their potential for treating bacterial infections .
  • Another investigation into the mutagenic properties of benzylating agents underscored the role of enzymatic activation in their mutagenicity, suggesting a complex interplay between chemical structure and biological activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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